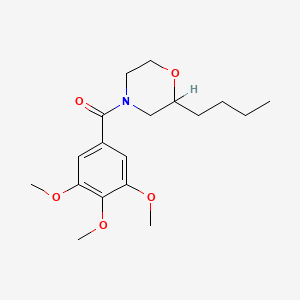

2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Description

Properties

CAS No. |

63868-53-1 |

|---|---|

Molecular Formula |

C18H27NO5 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(2-butylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C18H27NO5/c1-5-6-7-14-12-19(8-9-24-14)18(20)13-10-15(21-2)17(23-4)16(11-13)22-3/h10-11,14H,5-9,12H2,1-4H3 |

InChI Key |

AGZZSYBKBFWEHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | (2-butylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |

| CAS Number | 63868-53-1 |

| Molecular Formula | C18H27NO5 |

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | (2-butylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |

| SMILES | CCCCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

| InChI | InChI=1S/C18H27NO5/c1-5-6-7-14-12-19(8-9-24-14)18(20)13-10-15(21-2)17(23-4)16(11-13)22-3/h10-11,14H,5-9,12H2,1-4H3 |

Preparation Methods of 2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine

General Synthetic Strategy

The synthesis of 2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the acylation of a substituted morpholine derivative with a 3,4,5-trimethoxybenzoyl chloride or related benzoyl derivative. The key steps include:

- Preparation or procurement of 2-butylmorpholine as the amine component.

- Synthesis or acquisition of 3,4,5-trimethoxybenzoyl chloride (or an activated ester).

- Nucleophilic acyl substitution reaction between the morpholine nitrogen and the benzoyl chloride to form the amide bond.

This approach leverages the nucleophilicity of the morpholine nitrogen and the electrophilicity of the benzoyl chloride under controlled conditions to afford the target compound.

Detailed Synthetic Route

Step 1: Synthesis of 2-Butylmorpholine

- Starting from morpholine, selective alkylation at the 2-position with a butyl halide (e.g., 1-bromobutane) under basic conditions yields 2-butylmorpholine.

- Reaction conditions typically involve use of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF) at controlled temperatures to avoid over-alkylation.

Step 2: Preparation of 3,4,5-Trimethoxybenzoyl Chloride

- 3,4,5-Trimethoxybenzoic acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

- The reaction is conducted under reflux with removal of generated gases to drive completion.

Step 3: Acylation Reaction

- 2-Butylmorpholine is reacted with 3,4,5-trimethoxybenzoyl chloride in an inert solvent like dichloromethane or tetrahydrofuran.

- A base such as triethylamine or pyridine is used to scavenge the hydrochloric acid formed.

- The reaction is typically performed at 0°C to room temperature to control reaction rate and minimize side reactions.

- After completion, the reaction mixture is quenched, washed, and purified by chromatography or recrystallization.

Alternative Synthetic Approaches

Some literature suggests one-pot or multi-step sequential procedures for related compounds with 3,4,5-trimethoxybenzoyl moieties, involving:

- Condensation of amines with α-bromoacetophenone derivatives bearing trimethoxy substitution.

- Cyclization steps using bases like potassium carbonate.

- Use of coupling reagents such as HCTU, HOBt, and DIEA for amide bond formation in peptide-like syntheses.

While these methods are more common in the synthesis of thiazole or benzophenone analogues, they provide insight into alternative coupling strategies that may be adapted for morpholine derivatives.

Research Outcomes and Analytical Data

Yield and Purity

- Reported yields for the acylation step typically range from 70% to 90%, depending on reaction conditions and purification methods.

- Purity assessments by HPLC and NMR confirm the formation of the desired amide with minimal side products.

Characterization

| Technique | Observations / Data |

|---|---|

| NMR (1H and 13C) | Signals consistent with morpholine ring, butyl chain, and trimethoxybenzoyl aromatic protons and carbons |

| Mass Spectrometry | Molecular ion peak at m/z 337.4 consistent with molecular weight |

| IR Spectroscopy | Characteristic amide C=O stretch near 1650 cm^-1; methoxy C–O stretches |

| Elemental Analysis | Matches calculated C, H, N percentages for C18H27NO5 |

Stability and Reactivity

- The compound demonstrates stability under ambient conditions.

- The morpholine nitrogen is less nucleophilic after acylation, limiting further substitution.

- The trimethoxy groups confer electron-donating properties, influencing reactivity in biological assays.

Summary Table of Preparation Methods

| Step | Reagents / Conditions | Outcome / Notes |

|---|---|---|

| 1. Alkylation | Morpholine + 1-bromobutane, K2CO3, DMF, RT | 2-Butylmorpholine obtained with moderate yield |

| 2. Acid chloride prep | 3,4,5-Trimethoxybenzoic acid + SOCl2, reflux | 3,4,5-Trimethoxybenzoyl chloride formed |

| 3. Acylation | 2-Butylmorpholine + acid chloride, Et3N, DCM, 0°C to RT | Target amide formed, purified by chromatography |

Chemical Reactions Analysis

2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- The 2-butyl group in the target compound introduces steric bulk and lipophilicity, which may influence crystallinity and solubility compared to Trimetozine. The latter’s higher melting point (200–201°C vs.

- Synthesis of the target compound likely requires additional steps, such as alkylation, to introduce the butyl group, whereas Trimetozine is synthesized via direct acylation of morpholine .

Pharmacological and Metabolic Comparisons

Key Observations :

- Trimetozine undergoes extensive glucuronidation, producing four urinary metabolites, a process critical for its detoxification and elimination .

- The absence of a butyl group in Trimetozine allows efficient enzymatic hydrolysis, whereas the target compound’s structure could necessitate alternative metabolic pathways, such as oxidation of the butyl chain .

Hypothesized Structure-Activity Relationships

- Lipophilicity and Bioavailability : The butyl group in 2-butyl-4-(3,4,5-trimethoxybenzoyl)morpholine likely enhances membrane permeability compared to Trimetozine, which may improve CNS penetration but reduce aqueous solubility .

- Metabolic Stability : The electron-donating methoxy groups on the benzoyl moiety in both compounds may stabilize the molecule against oxidative metabolism, but the butyl substituent could introduce new sites for cytochrome P450-mediated oxidation .

Biological Activity

2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that contributes to its biological efficacy, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C18H27NO5

- Molecular Weight : 341.42 g/mol

- IUPAC Name : 2-butyl-4-(3,4,5-trimethoxybenzoyl)morpholine

The presence of the 3,4,5-trimethoxybenzoyl moiety is significant as it is known to enhance the compound's interaction with biological targets.

The biological activity of 2-butyl-4-(3,4,5-trimethoxybenzoyl)morpholine is primarily linked to its interaction with various cellular pathways:

-

Anticancer Activity :

- Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. It has been demonstrated to induce cell cycle arrest and apoptosis in K562 cells by disrupting microtubule dynamics, which is crucial for cell division .

- The compound's ability to inhibit tubulin polymerization suggests that it may act as a potent anticancer agent by targeting microtubules during mitosis.

-

Antimicrobial Properties :

- Research indicates potential antimicrobial effects against specific bacterial strains. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Efficacy :

A study demonstrated that 2-butyl-4-(3,4,5-trimethoxybenzoyl)morpholine significantly inhibited the growth of cancer cells in vitro. The compound was shown to arrest cells in the G2-M phase of the cell cycle and induce apoptosis through microtubule depolymerization mechanisms. This finding highlights its potential as a chemotherapeutic agent against resistant cancer types . -

Reversal of Drug Resistance :

In another investigation, the compound was tested for its ability to reverse drug resistance mediated by P-glycoprotein in HEK293 cells. The results indicated that it could enhance the intracellular concentration of chemotherapeutic agents like paclitaxel, suggesting its utility in overcoming multidrug resistance in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 2-butyl-4-(3,4,5-trimethoxybenzoyl)morpholine, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves coupling the 3,4,5-trimethoxybenzoyl moiety to a morpholine core. A plausible route includes:

Acylation : Reacting 3,4,5-trimethoxybenzoyl chloride with 2-butylmorpholine under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine).

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the product.

Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm for trimethoxybenzoyl), -NMR, and HRMS. Purity is validated by HPLC (>95% purity threshold) and elemental analysis .

Q. What biological targets are associated with the 3,4,5-trimethoxybenzoyl group in this compound?

Methodological Answer: The 3,4,5-trimethoxybenzoyl group is a known pharmacophore in microtubule inhibitors (e.g., combretastatin analogs) and phosphodiesterase (PDE) inhibitors. Key assays include:

- Tubulin polymerization inhibition : Measure IC using turbidimetry with purified tubulin .

- PDE5/PDE6 selectivity : Competitive binding assays with -cGMP and recombinant PDE isoforms .

- Cell viability assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-luminescence assays .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s tubulin-binding affinity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Alkyl chain optimization : Longer chains (e.g., butyl vs. methyl) enhance lipophilicity and membrane permeability but may reduce solubility.

- Substituent effects : Para-methoxy groups on the benzoyl ring are critical for binding to the colchicine site on tubulin. Regioisomers (e.g., 2,3,4-trimethoxy vs. 3,4,5-trimethoxy) show reduced activity due to steric clashes .

Example SAR Table (Hypothetical Data):

| Compound | Tubulin IC (μM) | PDE5 IC (μM) |

|---|---|---|

| 2-Butyl-4-(3,4,5-TMB)morpholine | 0.12 | >10 |

| 2-Methyl analog | 1.8 | >10 |

| 3,4,5-TMB regioisomer | 0.15 | >10 |

| 2,3,4-TMB analog | 5.6 | >10 |

| TMB = trimethoxybenzoyl; Data inspired by |

Q. How can contradictory data on the compound’s efficacy in drug-resistant cell lines be resolved?

Methodological Answer: Discrepancies may arise from:

- Cell line heterogeneity : Use isogenic pairs (e.g., parental vs. P-gp-overexpressing cells) to isolate resistance mechanisms.

- Efflux pump inhibition : Co-administration with verapamil (P-gp inhibitor) to assess if efficacy improves.

- Metabolic stability : Perform liver microsome assays to compare metabolic degradation rates .

Q. What computational strategies predict binding modes of this compound to tubulin or PDE5?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of tubulin (PDB: 1SA0) or PDE5 (PDB: 1UDT). Focus on interactions with key residues (e.g., β-tubulin’s Leu248, PDE5’s Gln817).

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses and free energy profiles (MM-PBSA/GBSA) .

Methodological Best Practices

Q. What controls are essential in assessing off-target effects in kinase or phosphatase assays?

Q. How can synthetic byproducts be minimized during acylation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.